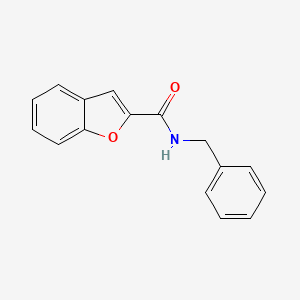

N-benzyl-1-benzofuran-2-carboxamide

Descripción general

Descripción

“N-benzyl-1-benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of “N-benzyl-1-benzofuran-2-carboxamide” involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

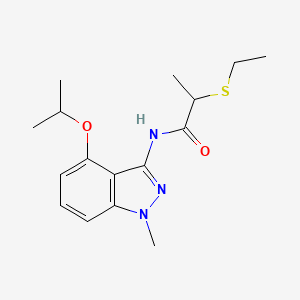

The molecular structure of “N-benzyl-1-benzofuran-2-carboxamide” is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-1-benzofuran-2-carboxamide” include C–H arylation and transamidation . These reactions are directed by 8-aminoquinoline and use Pd catalysis .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives, including N-benzyl-1-benzofuran-2-carboxamide, have been studied for their potential anticancer properties. Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell types . The structure-activity relationship of these compounds is crucial for designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Anti-Infective Agents

The broad spectrum of biological activities of benzofuran compounds extends to antibacterial, antifungal, and antiviral properties. This makes them valuable as potential lead compounds for developing new anti-infective agents. Their ability to inhibit the growth of various pathogens can be harnessed in the treatment of infectious diseases .

Neuroprotective Effects

Research has indicated that benzofuran derivatives may possess neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death caused by neurotoxic factors .

Anti-Inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives are another area of interest. They can be used to develop medications that reduce inflammation in conditions such as arthritis, asthma, and other inflammatory diseases .

Antioxidant Properties

Benzofuran compounds have been recognized for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress, which is linked to aging and various chronic diseases. This application is significant in the development of supplements and drugs aimed at promoting health and longevity .

Cardiovascular Therapeutics

Some benzofuran derivatives have been used in the treatment of cardiovascular diseases. For instance, Amiodarone, a synthetic derivative of benzofuran, is used in the treatment of ventricular and supraventricular arrhythmias . Exploring the cardiovascular applications of N-benzyl-1-benzofuran-2-carboxamide could lead to the development of novel therapeutics for heart-related conditions.

Mecanismo De Acción

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in cellular processes, such as cell growth, oxidative stress response, and viral replication.

Pharmacokinetics

The compound’s molecular weight (25128000) and LogP (375370) suggest that it may have favorable bioavailability .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N-benzyl-1-benzofuran-2-carboxamide may also have similar effects, potentially leading to decreased cell growth in certain types of cells.

Direcciones Futuras

Benzofuran derivatives, including “N-benzyl-1-benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There is a significant interest in developing novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . Given the high efficiency and modularity of the current synthetic strategy, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Propiedades

IUPAC Name |

N-benzyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKUMAFAKTNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)